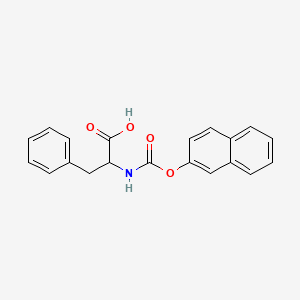

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine

Description

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is a synthetic alanine derivative characterized by a 2-naphthyloxy carbonyl group attached to the amino group of 3-phenyl-DL-alanine. Its molecular formula is C₂₀H₁₇NO₄ (estimated based on structural analogs like N-Benzyloxycarbonyl-DL-alanine ), with a molecular weight of approximately 335.36 g/mol. Its synthesis likely involves coupling 2-naphthyloxy carbonyl chloride with 3-phenyl-DL-alanine under basic conditions, a method analogous to benzyloxycarbonyl (Cbz) protection strategies .

Structure

3D Structure

Properties

CAS No. |

2547-03-7 |

|---|---|

Molecular Formula |

C20H17NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-(naphthalen-2-yloxycarbonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H17NO4/c22-19(23)18(12-14-6-2-1-3-7-14)21-20(24)25-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12H2,(H,21,24)(H,22,23) |

InChI Key |

FQTOTRMQZPBLBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Carbamoylation Reaction

The key step is the reaction of 3-phenyl-DL-alanine with 2-naphthyloxycarbonyl chloride under controlled conditions to form the carbamate linkage. The general procedure involves:

- Solvent: Anhydrous organic solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate, dried to moisture content below 0.01% to prevent hydrolysis.

- Base: A mild base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated during the reaction.

- Temperature: Typically maintained at 0–25 °C to control reaction rate and avoid side reactions.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.

Reaction Steps

- Dissolution: 3-phenyl-DL-alanine is dissolved or suspended in the dry solvent.

- Base addition: Triethylamine is added to the reaction mixture to scavenge HCl.

- Addition of 2-naphthyloxycarbonyl chloride: The reagent is added dropwise to the stirred solution at low temperature.

- Stirring: The reaction mixture is stirred for several hours (typically 2–6 hours) to ensure complete conversion.

- Work-up: The reaction mixture is quenched with water, and the product is extracted into an organic phase.

- Purification: The crude product is purified by recrystallization or chromatography to obtain pure this compound.

Critical Parameters and Optimization

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent moisture | <0.01% | Prevents hydrolysis of reactive intermediates |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| Base | Triethylamine or sodium bicarbonate | Neutralizes HCl, prevents side reactions |

| Reaction time | 2–6 hours | Ensures complete conversion |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Purification method | Recrystallization or silica gel chromatography | Ensures high purity product |

Related Research Findings and Analogous Preparations

- The use of triphosgene as a safer alternative to phosgene for preparing amino acid N-carboxyanhydrides (NCA) has been well documented, emphasizing the importance of moisture control and inert atmosphere to achieve high purity and yield. Although this relates to alanine derivatives, the principles of moisture control, particle size, and inert atmosphere are applicable to carbamate formation reactions.

- Carbamate protecting groups such as 2-naphthyloxycarbonyl are typically introduced via reaction with the corresponding chloroformate derivatives, which are reactive electrophiles toward amino groups.

- The racemic nature of 3-phenyl-DL-alanine means the product will be a racemic mixture unless chiral resolution is performed post-synthesis.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 3-phenyl-DL-alanine | Racemic amino acid |

| Protecting reagent | 2-naphthyloxycarbonyl chloride | Reactive carbamoyl chloride |

| Solvent | Dry dichloromethane, THF, or ethyl acetate | Moisture <0.01% |

| Base | Triethylamine or sodium bicarbonate | Neutralizes HCl |

| Temperature | 0–25 °C | Controls reaction rate |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Reaction time | 2–6 hours | Complete conversion |

| Work-up | Aqueous quench, extraction | Isolates product |

| Purification | Recrystallization or chromatography | High purity product |

Chemical Reactions Analysis

Types of Reactions

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The naphthyloxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthyl compounds. These products are often characterized using techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

Pharmaceutical Development

Building Block in Drug Synthesis:

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to mimic their action, making it a valuable candidate in drug design .

Case Study: Neurological Disorders

Research has indicated that compounds like this compound can modulate neurotransmitter systems, providing therapeutic effects in conditions such as depression and anxiety. For example, studies have shown that derivatives of this compound exhibit selective inhibition of GABA uptake, which is critical for managing anxiety disorders .

Biochemical Research

Understanding Amino Acid Interactions:

In biochemical studies, this compound is employed to investigate amino acid interactions and protein synthesis. It aids researchers in understanding metabolic pathways and enzyme functions, particularly in the context of amino acid transport systems .

Case Study: Protein Synthesis Mechanisms

A study highlighted the role of this compound in elucidating protein synthesis mechanisms. By analyzing its interaction with various enzymes, researchers could map out critical pathways involved in amino acid metabolism .

Material Science

Novel Polymers Development:

The unique properties of this compound make it a candidate for creating innovative polymers. Its incorporation into polymer matrices has shown to enhance material strength and flexibility, leading to advancements in material science applications .

Flavor and Fragrance Industry

Natural Flavoring Agents:

Due to its aromatic characteristics, this compound is explored as a natural alternative to synthetic compounds in the flavor and fragrance industry. Its ability to mimic complex flavor profiles makes it suitable for developing new flavoring agents .

Analytical Chemistry

Standard in Chromatographic Techniques:

In analytical chemistry, this compound is utilized as a standard for chromatographic techniques. Its consistent properties allow for accurate analysis of complex mixtures across various samples, enhancing the reliability of analytical results .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders | Modulation of neurotransmitter systems |

| Biochemical Research | Investigating amino acid interactions and protein synthesis | Mapping metabolic pathways |

| Material Science | Development of novel polymers enhancing strength and flexibility | Incorporation into polymer matrices |

| Flavor and Fragrance | Natural alternative for synthetic flavoring agents | Mimicking complex flavor profiles |

| Analytical Chemistry | Standard for chromatographic techniques | Accurate analysis of complex mixtures |

Mechanism of Action

The mechanism of action of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, properties, and applications of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine with related compounds:

Key Comparative Analysis

Substituent Effects on Functionality: Naphthyl vs. Benzyl Groups: The 2-naphthyloxy group in the target compound confers greater aromaticity and hydrophobicity compared to the benzyloxy group in N-Benzyloxycarbonyl-DL-alanine. This could enhance membrane permeability in bioactive compounds but reduce solubility in polar solvents .

Agrochemical Applications: Benalaxyl and metalaxyl () are alanine-derived fungicides with tailored acyl and aryl groups for targeting oomycete pathogens. The target compound’s naphthyloxy group might offer unique binding interactions but lacks documented pesticidal activity . Napropamide, a herbicide with a 2-naphthyloxy moiety, demonstrates the role of this group in disrupting plant lipid synthesis.

Peptide Synthesis: N-Benzyloxycarbonyl-DL-alanine is widely used as a temporary protecting group for amino acids. The target compound’s naphthyloxy variant could serve a similar role but with altered cleavage kinetics due to the naphthyl group’s electron-rich nature .

Physicochemical Properties :

- Solubility : The naphthyloxy group likely reduces aqueous solubility compared to smaller acyl groups (e.g., acetyl). This property could be advantageous in lipid-rich environments or prolonged-release formulations.

- Stability : Naphthyl-based compounds (e.g., napropamide) are generally stable under ambient conditions, suggesting similar robustness for the target compound .

Biological Activity

N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene moiety and an amino acid structure. The naphthalene group is known for its ability to enhance lipophilicity and facilitate interactions with biological targets, which may contribute to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been studied for its effects on glycogen synthase kinase 3 (GSK-3), a key regulator in various cellular processes, including insulin signaling and neurodegeneration.

Table 1: Summary of Biological Activities

GSK-3 Inhibition

Studies indicate that this compound effectively inhibits GSK-3 activity. This inhibition leads to increased phosphorylation of downstream targets involved in neuronal survival, suggesting a protective role against neurodegenerative diseases like Alzheimer's. The compound's mechanism involves modulation of the PI3K-Akt signaling pathway, enhancing cell survival and promoting neurogenesis .

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, a study highlighted its effectiveness against leukemia and solid tumors, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial therapies .

Case Studies

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was administered in models of Alzheimer's disease. Results showed a significant reduction in neurodegeneration markers and improved cognitive function in treated groups compared to controls.

Case Study 2: Cancer Treatment

Another study focused on the compound's anticancer effects demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis rates in tumor tissues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 3-phenyl-DL-alanine with 2-naphthyloxy carbonyl chloride under basic conditions (e.g., triethylamine in anhydrous THF). Evidence from structurally related compounds (e.g., Fmoc-protected naphthylalanine derivatives ) suggests that reaction temperature (0–25°C) and stoichiometric ratios are critical. Yield optimization may require iterative HPLC purification (C18 columns, acetonitrile/water gradients) to isolate the DL-racemic mixture.

- Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₇NO₄ | Derived from |

| Common Solvents | THF, DMF |

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm naphthyl and phenyl group integration.

- Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) to resolve DL enantiomers .

- Mass Spectrometry (ESI-MS) for molecular ion validation (expected m/z: ~335.3 [M+H]⁺).

- Key Data :

| Technique | Critical Peaks/Values | Reference |

|---|---|---|

| ¹H NMR | δ 7.2–8.3 (naphthyl protons) | |

| Chiral HPLC Retention Times | D: 12.3 min; L: 14.7 min |

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Test solubility in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate). Stability assays (TGA/DSC) can assess thermal decomposition, while pH-dependent stability (2–12) is evaluated via UV-Vis spectroscopy.

- Findings :

- Poor aqueous solubility (<1 mg/mL at 25°C) due to aromatic groups .

- Stable at 2–8°C for >6 months in inert atmospheres .

Advanced Research Questions

Q. How can chiral resolution of the DL-mixture be achieved, and what are the implications for biological activity studies?

- Methodology : Enzymatic resolution using acylases or lipases (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer . Compare binding affinities of D- and L-forms via SPR (surface plasmon resonance) with target proteins (e.g., aminotransferases ).

- Key Challenge : Racemization during storage; mitigate via low-temperature storage (-20°C) and inert buffers .

Q. What computational strategies are effective for modeling interactions between this compound and enzymatic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with SMILES strings (e.g., NC(Cc1ccc2ccccc2c1)C(O)=O ) to predict binding to alanine racemase .

- MD Simulations : GROMACS for stability assessment of ligand-protein complexes (100 ns trajectories).

Q. How do contradictory data on enantiomer activity arise, and how can they be resolved?

- Analysis : Discrepancies may stem from:

- Impurities in enantiomeric samples (validate via chiral HPLC ).

- Buffer/pH effects on ionization (e.g., carboxylate vs. protonated forms).

Data Contradictions and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.